molecular formula C18H20N2O4S B2681002 N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 880139-07-1

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2681002
CAS No.: 880139-07-1
M. Wt: 360.43
InChI Key: NNFQQLOQPCIKAD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1H-indole-3-yl ethyl group linked to a 2,5-dimethoxy-substituted benzene sulfonamide core. The 2,5-dimethoxy groups on the benzene ring enhance electron density, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-14-7-8-17(24-2)18(11-14)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFQQLOQPCIKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the sulfonyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide has shown promising results in inhibiting cancer cell proliferation. Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

Case Study:
A study reported that this compound demonstrated significant inhibition of cell lines associated with breast and colon cancer, suggesting its potential as a lead compound for developing new anticancer therapies .

Neurological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It may modulate receptor activity related to pain and anxiety.

Case Study:
In vitro studies have indicated that this compound can enhance the activity of serotonin receptors, which are crucial in mood regulation .

Antidiabetic Properties

Recent investigations have explored the compound's inhibitory effects on enzymes related to glucose metabolism, such as α-glucosidase and acetylcholinesterase.

Case Study:
A research project demonstrated that derivatives of this sulfonamide exhibited competitive inhibition against α-glucosidase, indicating potential use in managing Type 2 diabetes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The process can be optimized to yield various derivatives with enhanced biological properties.

Synthetic Pathway Overview

  • Starting Materials: Indole derivatives and sulfonyl chlorides.
  • Reagents: Aqueous bases (e.g., NaOH) for nucleophilic substitution.
  • Conditions: Room temperature stirring for several hours.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound suggest its potential as a therapeutic agent across multiple fields:

  • Cancer Therapy: Continued exploration of its anticancer mechanisms could lead to novel treatment options.
  • Neurology: Further studies on its effects on neurotransmitter systems may uncover new approaches for treating mental health disorders.
  • Diabetes Management: Its role in glucose metabolism could contribute to developing effective antidiabetic medications.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:

Compound Name CAS Number Key Structural Differences
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide 160422-44-6 3,4-Dimethoxyphenyl ethyl group; 2,4,6-trimethylbenzene sulfonamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide - 3,4-Dimethoxyphenyl ethyl group; 2,5-dimethylbenzene sulfonamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide - Oxoacetamide linker; lacks sulfonamide group

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Target Compound : The 2,5-dimethoxy groups increase polarity compared to methyl substituents, enhancing water solubility. The indole moiety may improve blood-brain barrier (BBB) penetration due to its lipophilic aromatic system .
  • However, steric hindrance from methyl groups might reduce receptor-binding efficiency .
  • Dimethyl Analog : The 2,5-dimethyl substitution decreases electron-donating effects compared to methoxy groups, likely reducing resonance stabilization and altering acidity (pKa) of the sulfonamide proton .
Pharmacological Implications
  • Indole vs. Phenyl Ethyl Groups : The indole group in the target compound mimics tryptamine derivatives, suggesting affinity for serotonin (5-HT) receptors. In contrast, phenyl-substituted analogs (e.g., 3,4-dimethoxyphenyl) may exhibit preferential binding to adrenergic or dopaminergic receptors .
  • Sulfonamide vs. Oxoacetamide Linkers : The sulfonamide group in the target compound provides strong hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase). The oxoacetamide linker in the analog introduces a ketone group, which may alter binding kinetics through dipole interactions .

Research Findings and Hypotheses

Receptor Specificity: The indole moiety may confer selectivity for 5-HT2A/2C receptors, whereas phenyl-substituted analogs could target monoamine transporters .

Metabolic Stability : The 2,5-dimethoxy groups may slow hepatic metabolism (e.g., cytochrome P450 oxidation) compared to methyl-substituted analogs, which are more prone to demethylation .

Solubility-Bioavailability Trade-off : The target compound’s higher polarity may limit oral bioavailability compared to lipophilic analogs, despite improved aqueous solubility.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a synthetic compound that features an indole moiety linked to a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol

The presence of the indole structure is known for its diverse biological activities, while the sulfonamide group enhances the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tryptamine with a sulfonyl chloride derivative. A common method includes using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the sulfonyl chloride.

Synthetic Route Overview

StepDescription
1Reaction of tryptamine with sulfonyl chloride
2Use of DCC as a dehydrating agent
3Purification through recrystallization or chromatography

Antimicrobial Properties

Research indicates that compounds with indole structures often exhibit antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has demonstrated potential anticancer properties in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promise in inhibiting certain kinases and phosphatases that are crucial in cancer signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Study on Anticancer Effects :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
  • Enzyme Inhibition Study :
    • Objective : Determine inhibitory effects on specific kinases.
    • Findings : Inhibited activity by approximately 70% at a concentration of 20 µM.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Indole Moiety : Interacts with various enzymes and receptors, modulating their activity.
  • Sulfonamide Group : Enhances binding affinity and specificity for biological targets, leading to modulation of cellular pathways involved in disease processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, a fractional factorial design can identify critical variables with minimal experimental runs. Post-optimization, validate using response surface methodology (RSM) to pinpoint optimal conditions . Purification techniques like membrane separation (e.g., nanofiltration) or recrystallization in polar aprotic solvents can enhance purity, as outlined in chemical engineering methodologies .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal lattice structure and confirm stereochemistry. Single-crystal studies at 293 K with R-factor <0.05 ensure accuracy, as demonstrated in sulfonamide analogs .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and indole ring integration. Compare chemical shifts with PubChem-derived SMILES and InChI key data for validation .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated exact mass ~435.12 g/mol) and fragmentation patterns to rule out impurities .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates. Dose-response curves (IC50_{50}) and Lineweaver-Burk plots can elucidate mechanism .
  • Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays. Normalize results against positive controls (e.g., doxorubicin) and account for solvent interference .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and activation energies for sulfonamide bond formation. Software like Gaussian or ORCA can predict regioselectivity .
  • Reaction path search : Use ICReDD’s hybrid computational-experimental workflow to identify viable pathways. Validate predictions via small-scale reactions (e.g., microfluidic platforms) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on its biological activity?

  • Methodological Answer :

  • Iterative feedback loops : Reconcile discrepancies by refining computational models (e.g., docking simulations) using experimental IC50_{50} values. Adjust force fields or solvation parameters to better match assay conditions .
  • Meta-analysis : Cross-reference PubChem bioactivity data for structurally similar sulfonamides to identify confounding factors (e.g., off-target effects) .

Q. How can membrane separation technologies improve large-scale purification of this compound?

  • Methodological Answer :

  • Nanofiltration : Select membranes with MWCO ~500 Da to retain the compound (MW ~435 g/mol) while removing smaller impurities. Optimize transmembrane pressure and pH to prevent fouling .
  • Simulated moving bed (SMB) chromatography : Achieve high-purity isolation using C18 stationary phases and acetonitrile/water gradients. Model elution profiles with Aspen Chromatography software .

Q. What advanced statistical methods address variability in dose-response data across biological replicates?

  • Methodological Answer :

  • Mixed-effects modeling : Account for inter-replicate variability using R or Python’s lme4/statsmodels. Include random effects for plate-to-plate differences .
  • Bootstrapping : Generate 95% confidence intervals for IC50_{50} values to assess robustness, especially with non-normal distributions .

Key Notes

  • Avoid trial-and-error synthesis; prioritize DoE and computational guidance .
  • Cross-validate structural data with multiple analytical techniques to mitigate instrument bias .
  • For biological studies, pre-screen solvents (e.g., DMSO cytotoxicity) to avoid artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.